
1-Phenyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .Scientific Research Applications
Corrosion Inhibition
1-Phenyl-1H-pyrrole-2-carbonitrile derivatives demonstrate significant potential as corrosion inhibitors. Studies have shown that certain derivatives, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, effectively inhibit mild steel corrosion in acidic environments, particularly hydrochloric acid. These compounds act by adsorbing onto the metal surface, and their efficiency increases with concentration. Theoretical models, such as Monte Carlo simulations, align well with experimental results, confirming the practical applicability of these derivatives in corrosion inhibition (Verma et al., 2015).
Electrochemical Properties
The electrochemical properties of this compound derivatives have been extensively studied. Research has highlighted the synthesis of novel compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole and their electronically intercommunicating iron centers. These compounds exhibit interesting electrochemical characteristics, including reversible one-electron transfer processes and unique reduction potentials, making them potential candidates for electronic applications (Hildebrandt et al., 2011).
Synthesis and Chemical Transformation
The synthesis of this compound derivatives has been a subject of interest due to their versatile applications. Efficient synthesis methods have been developed, such as reactions involving acetylene and acetic anhydride, yielding bifunctional pyrroles. These methods have opened pathways for creating a variety of derivatives, which can be used in different scientific applications, including materials science and pharmaceutical research (Trofimov et al., 2009).
Insecticidal Applications
Some this compound derivatives have been found to have significant insecticidal properties. For example, certain derivatives have shown high efficacy against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of these compounds in developing new, effective insecticides (Abdelhamid et al., 2022).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-Phenyl-1H-pyrrole-2-carbonitrile may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Related compounds have been shown to have a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 1-Phenyl-1H-pyrrole-2-carbonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
properties
IUPAC Name |
1-phenylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWXPHUWGALEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

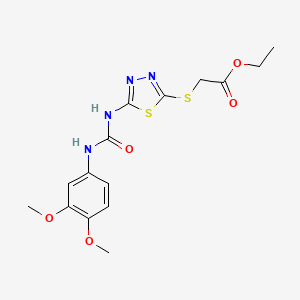
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
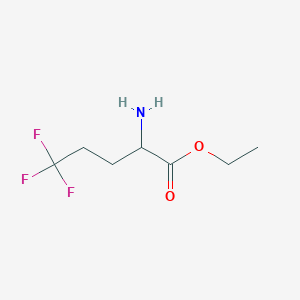

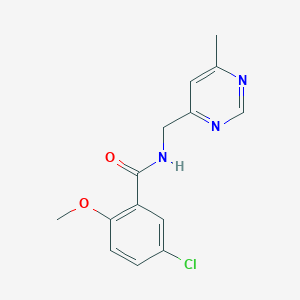
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

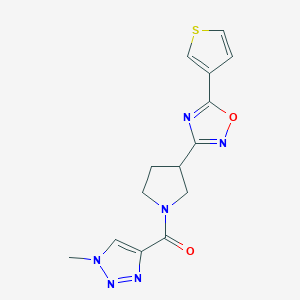
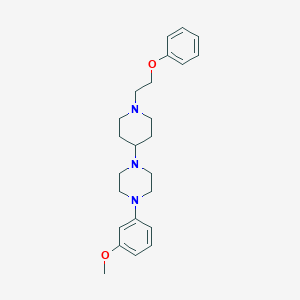

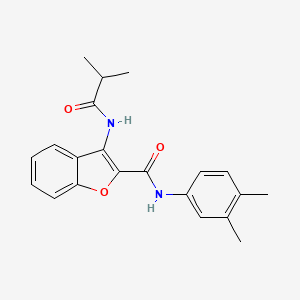
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)
